N-(4-ethoxyphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide

描述

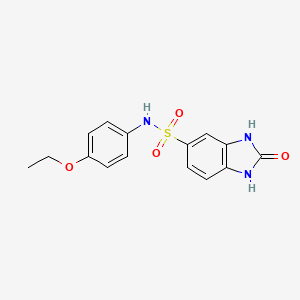

N-(4-ethoxyphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes an ethoxyphenyl group, a benzimidazole core, and a sulfonamide moiety. These structural features contribute to its diverse chemical reactivity and potential biological activities.

属性

IUPAC Name |

N-(4-ethoxyphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O4S/c1-2-22-11-5-3-10(4-6-11)18-23(20,21)12-7-8-13-14(9-12)17-15(19)16-13/h3-9,18H,2H2,1H3,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVZLFWLHAJHHKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601323689 | |

| Record name | N-(4-ethoxyphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601323689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202004 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

708241-82-1 | |

| Record name | N-(4-ethoxyphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601323689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide typically involves multi-step organic reactions. One common method involves the condensation of 4-ethoxyaniline with a suitable benzimidazole precursor under acidic or basic conditions. The reaction is often carried out in solvents such as dichloromethane or ethanol, with the use of catalysts like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

化学反应分析

Types of Reactions

N-(4-ethoxyphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide undergoes various chemical reactions, including:

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Ceric ammonium nitrate in solvents like acetonitrile or dichloromethane.

Reduction: Sodium borohydride in ethanol or methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of benzimidazole compounds, including N-(4-ethoxyphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide, exhibit promising anticancer properties. This compound has been studied for its ability to inhibit specific cancer cell lines, demonstrating efficacy in reducing cell proliferation and inducing apoptosis. The mechanism often involves the modulation of key signaling pathways related to cell growth and survival.

Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent. Studies have reported its effectiveness against various bacterial strains, suggesting that it may serve as a lead compound for developing new antibiotics. The sulfonamide group is particularly noteworthy for its role in enhancing antibacterial activity by inhibiting bacterial folate synthesis.

Enzyme Inhibition

Inhibition of Carbonic Anhydrase

this compound has been investigated for its ability to inhibit carbonic anhydrase (CA), an enzyme that plays a crucial role in maintaining acid-base balance and facilitating gas exchange in biological systems. The inhibition of CA can have therapeutic implications in treating conditions such as glaucoma and certain types of edema.

Neuropharmacology

Potential for Neurological Disorders

Recent studies suggest that this compound may exhibit neuroprotective effects, making it a candidate for further research in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent in neuropharmacology.

Case Study 1: Anticancer Efficacy

A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability compared to untreated controls. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Activity

In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth effectively at low concentrations, suggesting its utility as a scaffold for developing new antimicrobial drugs.

作用机制

The mechanism of action of N-(4-ethoxyphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

相似化合物的比较

Similar Compounds

Phenacetin: N-(4-ethoxyphenyl)acetamide, a pain-relieving and fever-reducing drug.

N-(4-ethoxyphenyl)-2-azetidinones: Compounds with similar structural features and potential biological activities.

Uniqueness

N-(4-ethoxyphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide is unique due to its combination of an ethoxyphenyl group, a benzimidazole core, and a sulfonamide moiety

生物活性

N-(4-ethoxyphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure comprises a benzimidazole core, which is known for its diverse biological activities, and a sulfonamide moiety that can enhance its pharmacological properties.

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Interaction with Protein Targets : It binds to various protein targets, including those involved in cell signaling and proliferation, which may contribute to its therapeutic effects.

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Case Study 1: Anticancer Potential

A study conducted on the anticancer effects of this compound revealed that the compound significantly induced apoptosis in various cancer cell lines. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins. This suggests a potential role for this compound in cancer therapy.

Case Study 2: Antimicrobial Efficacy

Another research effort investigated the antimicrobial properties of this compound against several bacterial strains. The results indicated that it exhibited significant inhibitory effects on both Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent.

常见问题

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-(4-ethoxyphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide and its intermediates?

- Methodological Answer : The synthesis typically involves multi-step protocols, including:

- Nitro reduction : Catalytic hydrogenation (e.g., Pd/C in ethanol/dichloromethane) for converting nitro groups to amines .

- Protection/deprotection strategies : Use of trityl groups to protect indazole amines during coupling reactions, followed by acidic removal (e.g., TFA in DCM) .

- Sulfonamide formation : Reacting sulfonyl chlorides with amines under basic conditions (e.g., triethylamine in THF).

- Validation : Confirm intermediates via -NMR (e.g., aromatic proton shifts at δ 6.8–8.2 ppm) and LC-MS for purity .

Q. How can structural characterization of this compound be optimized using crystallographic techniques?

- Methodological Answer :

- Single-crystal X-ray diffraction : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths/angles and verify sulfonamide geometry .

- Data processing : Employ WinGX or ORTEP-III for visualization and validation of thermal ellipsoids .

- Challenges : Address twinning or disorder in crystals by iterative refinement in SIR97 or similar software .

Q. What analytical techniques are critical for assessing purity and stability?

- Methodological Answer :

- HPLC-MS : Monitor degradation products under accelerated stability conditions (e.g., 40°C/75% RH).

- Thermogravimetric analysis (TGA) : Detect decomposition temperatures (>200°C typical for sulfonamides).

- NMR solvent selection : Use DMSO-d6 for solubility, but note potential H-bonding effects on chemical shifts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Methodological Answer :

- Analog synthesis : Vary substituents on the benzimidazole (e.g., ethoxy → methoxy) and sulfonamide moieties (e.g., cycloheptyl vs. aryl groups) .

- Biological assays : Test anti-proliferative activity (e.g., MTT assays on cancer cell lines) and correlate with electronic properties (Hammett σ values) .

- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding to targets like carbonic anhydrase IX .

Q. How should contradictory biological data be resolved in mechanistic studies?

- Methodological Answer :

- Dose-response validation : Replicate experiments across multiple cell lines (e.g., HCT-116 vs. MCF-7) to rule out cell-specific effects .

- Off-target profiling : Use kinome-wide screening to identify unintended interactions (e.g., kinase inhibition).

- Metabolite analysis : Employ LC-HRMS to detect in situ degradation products that may influence activity .

Q. What strategies mitigate challenges in crystallizing sulfonamide derivatives?

- Methodological Answer :

- Solvent screening : Test polar aprotic mixtures (e.g., DMF/water) to enhance crystal lattice stability .

- Additive use : Introduce co-formers (e.g., caffeine) to stabilize π-π stacking between aromatic rings .

- Cryocooling : Flash-freeze crystals in liquid N2 to reduce thermal motion artifacts during data collection .

Q. How can computational methods predict metabolic pathways for this compound?

- Methodological Answer :

- In silico metabolism : Use software like MetaSite to identify likely Phase I sites (e.g., ethoxy demethylation or sulfonamide oxidation) .

- Isotope labeling : Synthesize -labeled analogs to track metabolic fate via mass spectrometry.

- CYP450 inhibition assays : Test against isoforms (e.g., CYP3A4) to assess drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。